molecular formula C11H16NO7P B12837368 4-(beta-D-ribofuranosyl)aminobenzene 5'-phosphate

4-(beta-D-ribofuranosyl)aminobenzene 5'-phosphate

Cat. No.: B12837368
M. Wt: 305.22 g/mol
InChI Key: UKBUHWIOGWAJEO-DBIOUOCHSA-N
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Description

((2R,3S,4R,5S)-5-(4-Aminophenyl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring with hydroxyl groups and an aminophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5S)-5-(4-Aminophenyl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the aminophenyl group. Common synthetic routes may involve:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Aminophenyl Group: This step may involve nucleophilic substitution reactions using aminophenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the aminophenyl group to various amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring or the aminophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Functionalized tetrahydrofuran and aminophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a catalyst or a ligand in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which ((2R,3S,4R,5S)-5-(4-Aminophenyl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and aminophenyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of both hydroxyl and aminophenyl groups on a tetrahydrofuran ring makes it unique compared to simpler aniline derivatives.

This detailed article provides a comprehensive overview of ((2R,3S,4R,5S)-5-(4-Aminophenyl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16NO7P

Molecular Weight

305.22 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(4-aminophenyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16NO7P/c12-7-3-1-6(2-4-7)11-10(14)9(13)8(19-11)5-18-20(15,16)17/h1-4,8-11,13-14H,5,12H2,(H2,15,16,17)/t8-,9-,10-,11+/m1/s1

InChI Key

UKBUHWIOGWAJEO-DBIOUOCHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(O2)COP(=O)(O)O)O)O)N

Origin of Product

United States

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